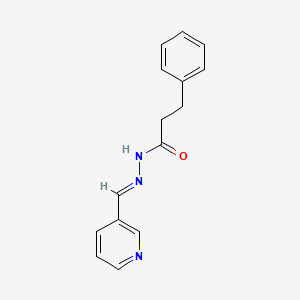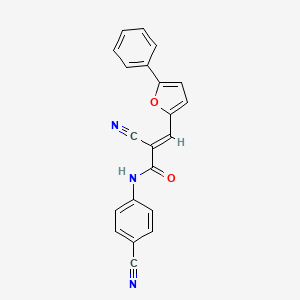
cyclohexanone O-(4-nitrobenzoyl)oxime
Übersicht
Beschreibung
Cyclohexanone O-(4-nitrobenzoyl)oxime is a chemical compound that has garnered attention in various scientific studies due to its unique chemical and physical properties. This compound, derived from cyclohexanone, is often studied in the context of its synthesis, molecular structure, and potential applications in chemical reactions and materials science.
Synthesis Analysis
The synthesis of cyclohexanone oxime derivatives, including Cyclohexanone O-(4-nitrobenzoyl)oxime, can be achieved through various methods. For instance, one pot synthesis from nitrobenzene using bifunctional catalysts such as palladium and gold nanoparticles on carbon has shown a high yield of 97% under hydrogen at 60 °C, illustrating the efficiency of catalytic processes in the formation of cyclohexanone oxime (Paula Rubio-Marqués et al., 2014). Additionally, copper-catalyzed hydrogenative transformations of nitrocyclohexane have been demonstrated to selectively produce cyclohexanone oxime, highlighting the potential for noble-metal-free catalysis in its synthesis (Qianqian Zhang et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of cyclohexanone O-(4-nitrobenzoyl)oxime and related compounds reveals intricate details about their configuration and reactivity. For instance, the cyclohexanone ring often exhibits a chair conformation, with substituents affecting its electronic and steric properties, which can influence its reactivity in chemical reactions (S. Rizwana Begum et al., 2012).
Chemical Reactions and Properties
Cyclohexanone O-(4-nitrobenzoyl)oxime participates in a variety of chemical reactions, demonstrating a broad range of chemical properties. For example, its formation from cyclohexane via photochemical transformations using UV LED diodes and t-butyl nitrite represents a direct and efficient method to introduce oxime groups into hydrocarbons, illustrating its potential in synthetic organic chemistry (Jędrzej Wysocki et al., 2018).
Physical Properties Analysis
The physical properties of cyclohexanone O-(4-nitrobenzoyl)oxime, such as melting point, boiling point, and solubility, are critical for its handling and application in various chemical processes. While specific studies on these properties were not identified in the current search, physical properties are generally determined by the molecular structure, particularly the functional groups present and their interactions.
Chemical Properties Analysis
The chemical properties of cyclohexanone O-(4-nitrobenzoyl)oxime, including reactivity with other chemical species, stability under different conditions, and potential for further functionalization, are key areas of interest. Its ability to undergo selective hydrogenation and participate in catalytic cycles for the synthesis of valuable chemical products, as shown in studies on similar compounds, highlights the importance of understanding these properties for chemical synthesis and industrial applications (P. Serna et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
- Cyclohexanone oxime can be synthesized from nitrobenzene with a high yield using palladium and gold nanoparticles on carbon, involving a multi-step catalyzed mechanism. This process is significant due to its efficiency and the utilization of bifunctional catalysts (Rubio-Marqués et al., 2014).
Environmental Impact and Toxicology
- The metabolism of cyclohexanone oxime in vivo releases nitric oxide, as detected in venous blood. This finding is important for understanding the potential environmental and toxicological impacts of this compound (Glover et al., 1999).
Selective Production Techniques
- Selective production of cyclohexanone oxime by heterogeneous copper-catalyzed hydrogenative transformation of nitrocyclohexane has been demonstrated. This method is noteworthy for its unique and selective catalysis, involving cooperative interactions with weakly acidic SiO2 supports (Zhang et al., 2017).
Photocatalysis
- Cyclohexanone oxime can be produced directly from cyclohexane using UV LED diodes and t-butyl nitrite. This method represents a cleaner, more direct approach to synthesizing cyclohexanone oxime, highlighting advancements in photocatalysis (Wysocki et al., 2018).
Chemical Transformations and By-products
- The heterogeneous catalyzed ammoximation of cyclohexanone has been studied to understand the formation of organic by-products. This research provides insights into the complexities of chemical transformations involving cyclohexanone oxime and related compounds (Cesana et al., 1997).
Oxime-Nitrone Isomerization
- Cyclohexanone oximes have been studied for their potential in oxime-olefin cycloaddition reactions, demonstrating their utility in complex chemical synthesis and the creation of new compounds (Noguchi et al., 1999).
Eigenschaften
IUPAC Name |
(cyclohexylideneamino) 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-13(19-14-11-4-2-1-3-5-11)10-6-8-12(9-7-10)15(17)18/h6-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMIWXNLHNLOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Cyclohexylideneamino)oxy](4-nitrophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)
![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)
![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)
![1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)

![2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B5509823.png)


![4-{3-[(3,3-diethyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5509858.png)
![N-1,3-benzodioxol-5-yl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509870.png)
![methyl [2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5509872.png)
![N-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B5509877.png)

![1-[(4-benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione](/img/structure/B5509888.png)